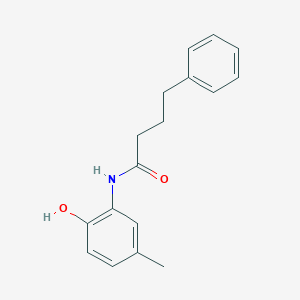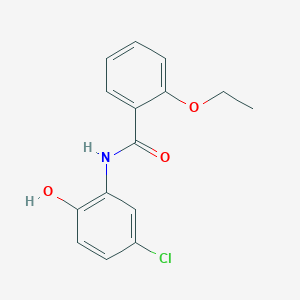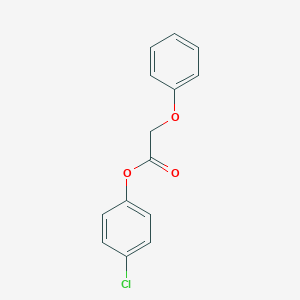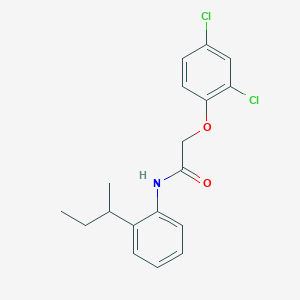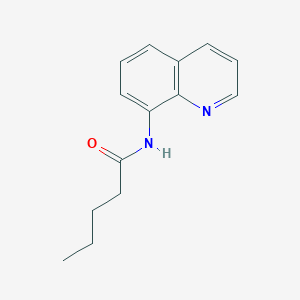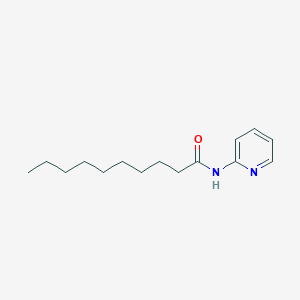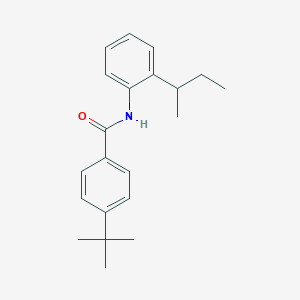
4-tert-butyl-N-(2-sec-butylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2-sec-butylphenyl)benzamide, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBB is a selective inhibitor of protein phosphatase 2A (PP2A), which plays a crucial role in regulating various cellular processes.
作用機序
4-tert-butyl-N-(2-sec-butylphenyl)benzamide selectively inhibits the activity of PP2A, which is a serine/threonine phosphatase that plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response. PP2A is also involved in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. By inhibiting PP2A, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide leads to the activation of these pathways, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide depend on the specific cellular processes and pathways that are affected by its inhibition of PP2A. In cancer cells, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide leads to the inhibition of cell growth and induction of apoptosis, while in neurodegenerative diseases, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide can prevent the accumulation of toxic proteins and reduce inflammation. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has also been shown to modulate the immune response, leading to the suppression of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using 4-tert-butyl-N-(2-sec-butylphenyl)benzamide in lab experiments is its selectivity for PP2A, which allows for the specific modulation of cellular processes and pathways. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide is also relatively easy to synthesize and has a high purity. However, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
将来の方向性
There are several future directions for the study of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide, including the development of more potent and selective inhibitors of PP2A, the investigation of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide's potential to treat other diseases, such as cardiovascular disease and metabolic disorders, and the exploration of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide's potential as a therapeutic target for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide and to identify any potential side effects or toxicity.
合成法
The synthesis of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide involves several steps, including the reaction of 2-sec-butylphenylboronic acid with 4-tert-butylbenzoyl chloride in the presence of a palladium catalyst, followed by the reaction with ammonia. This results in the formation of 4-tert-butyl-N-(2-sec-butylphenyl)benzamide as a white crystalline solid with a melting point of 165-166°C.
科学的研究の応用
4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been shown to inhibit the growth of various cancer cells, including lung, breast, and prostate cancer cells. In neurobiology, 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-tert-butyl-N-(2-sec-butylphenyl)benzamide has also been shown to modulate the immune response and can be used to treat autoimmune diseases.
特性
分子式 |
C21H27NO |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
N-(2-butan-2-ylphenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C21H27NO/c1-6-15(2)18-9-7-8-10-19(18)22-20(23)16-11-13-17(14-12-16)21(3,4)5/h7-15H,6H2,1-5H3,(H,22,23) |
InChIキー |
KSQOMBXMLRGYCF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
正規SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



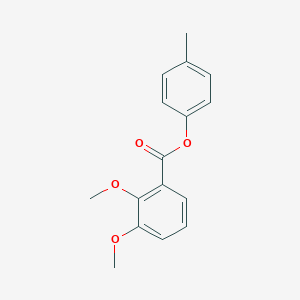


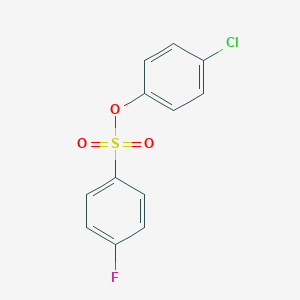
![Ethyl 4-[(2-propylpentanoyl)amino]benzoate](/img/structure/B290943.png)
